molecular formula C16H32 B061755 1-Octene, dimer CAS No. 173994-67-7

1-Octene, dimer

Cat. No.: B061755
CAS No.: 173994-67-7
M. Wt: 224.42 g/mol
InChI Key: IQOICMOMHUBJCM-UHFFFAOYSA-N
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Description

1-Octene, dimer, hydrogenated is a chemical compound derived from the dimerization and subsequent hydrogenation of 1-octene. This compound is part of the broader class of hydrogenated oligomers of alpha-olefins, which are known for their applications in various industrial processes due to their unique chemical properties.

Preparation Methods

The preparation of 1-octene, dimer, hydrogenated involves several key steps:

    Dimerization of 1-Octene: This process typically involves the use of catalysts to facilitate the dimerization of 1-octene. Common catalysts include transition metal complexes, which help in the formation of the dimer by linking two 1-octene molecules.

    Hydrogenation: The dimerized product is then subjected to hydrogenation. This step involves the addition of hydrogen (H₂) to the dimer in the presence of a catalyst, such as palladium or nickel, under specific conditions of temperature and pressure.

Chemical Reactions Analysis

1-Octene, dimer, hydrogenated can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Although already hydrogenated, further reduction can be performed under specific conditions to achieve complete saturation if any unsaturated bonds remain.

    Substitution: The hydrogenated dimer can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.

Scientific Research Applications

1-Octene, dimer, hydrogenated has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1-octene, dimer, hydrogenated involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-Octene, dimer, hydrogenated can be compared with other similar compounds, such as:

    1-Hexene, Dimer, Hydrogenated: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.

    1-Decene, Dimer, Hydrogenated: With a longer carbon chain, this compound has higher molecular weight and different applications.

    Linear Alpha-Olefins: These compounds, including 1-octene, are used in the production of detergents, lubricants, and plasticizers.

Properties

IUPAC Name

oct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16/c2*1-3-5-7-8-6-4-2/h2*3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOICMOMHUBJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C.CCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032291
Record name 1-Octene dimer hydrogenated
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18602-27-2, 173994-67-7
Record name 1-Octene, dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018602272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octene, dimer, hydrogenated
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173994677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octene, dimer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octene dimer hydrogenated
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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